1-(4-Chlorophenyl)sulfonyl-3-(furan-2-carbothioyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chlorophenyl)sulfonyl-3-(furan-2-carbothioyl)urea is a complex organic compound that features both a sulfonyl and a carbothioyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)sulfonyl-3-(furan-2-carbothioyl)urea typically involves multi-step organic reactions. One common method starts with the reaction of 4-chlorophenyl isocyanate with furan-2-carbothioic acid under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems could enhance the efficiency and yield of the production process. Additionally, industrial methods would focus on optimizing reaction conditions to minimize waste and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Chlorophenyl)sulfonyl-3-(furan-2-carbothioyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted ureas or thioureas.
Wissenschaftliche Forschungsanwendungen
1-(4-Chlorophenyl)sulfonyl-3-(furan-2-carbothioyl)urea has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability.
Wirkmechanismus
The mechanism of action of 1-(4-Chlorophenyl)sulfonyl-3-(furan-2-carbothioyl)urea involves its interaction with specific molecular targets. The sulfonyl and carbothioyl groups can form strong interactions with proteins, potentially inhibiting their function. This compound may also interfere with cellular pathways by binding to key enzymes, thereby altering their activity and affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(4-Chlorophenyl)-3-(furan-2-ylmethyl)urea
- 1-(4-Chlorophenyl)-3-(tetrahydro-furan-2-ylmethyl)urea
Uniqueness
1-(4-Chlorophenyl)sulfonyl-3-(furan-2-carbothioyl)urea is unique due to the presence of both sulfonyl and carbothioyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications, distinguishing it from other similar compounds that may lack one of these functional groups.
Eigenschaften
CAS-Nummer |
61720-83-0 |
---|---|
Molekularformel |
C12H9ClN2O4S2 |
Molekulargewicht |
344.8 g/mol |
IUPAC-Name |
1-(4-chlorophenyl)sulfonyl-3-(furan-2-carbothioyl)urea |
InChI |
InChI=1S/C12H9ClN2O4S2/c13-8-3-5-9(6-4-8)21(17,18)15-12(16)14-11(20)10-2-1-7-19-10/h1-7H,(H2,14,15,16,20) |
InChI-Schlüssel |
NELMVSLRJSTBNB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=COC(=C1)C(=S)NC(=O)NS(=O)(=O)C2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.